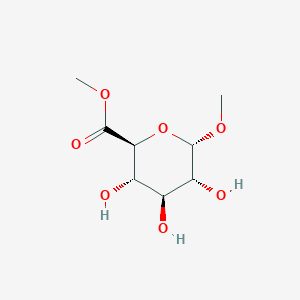
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate, also known as methyl-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate or MTHC, is a natural product isolated from the roots of the plant Salvia miltiorrhiza. It is a compound of interest due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of MTHC is not fully understood. However, it has been proposed that it exerts its therapeutic effects through the inhibition of the NF-κB signaling pathway, which is involved in inflammation and immune response. MTHC has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
MTHC has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also reduces the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the adhesion of white blood cells to the endothelium. MTHC has also been shown to reduce platelet aggregation and thrombus formation, which are involved in the development of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTHC has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and study. It has also been extensively studied, and its properties are well-characterized. However, MTHC has some limitations for lab experiments. It is a complex molecule, which makes its synthesis challenging. It is also difficult to obtain in large quantities, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for the study of MTHC. One direction is the development of new synthesis methods to improve the yield and scalability of MTHC. Another direction is the investigation of the molecular mechanisms underlying its therapeutic effects. This could lead to the development of new drugs that target the same pathways. Finally, the clinical efficacy and safety of MTHC need to be evaluated in human trials to determine its potential as a therapeutic agent for cardiovascular diseases.
Conclusion
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate is a natural product with potential therapeutic properties for the treatment of cardiovascular diseases. Its anti-inflammatory, antioxidant, and antithrombotic properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its clinical efficacy and safety.
Métodos De Síntesis
MTHC can be synthesized through a multi-step process starting from D-glucose. The synthesis involves protecting groups, oxidation, reduction, and esterification reactions. The final step involves the removal of the protecting groups to yield MTHC.
Aplicaciones Científicas De Investigación
MTHC has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and antithrombotic properties. These properties make it a promising candidate for the treatment of cardiovascular diseases such as atherosclerosis, hypertension, and coronary artery disease.
Propiedades
Número CAS |
18486-51-6 |
|---|---|
Nombre del producto |
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
Fórmula molecular |
C8H14O7 |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3/t3-,4-,5+,6-,8-/m0/s1 |
Clave InChI |
DCXMXXNUXSBWDI-XDUWNTRXSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



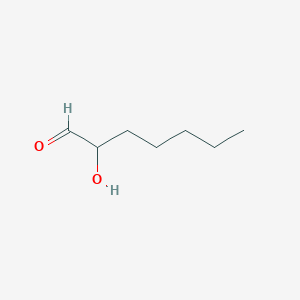
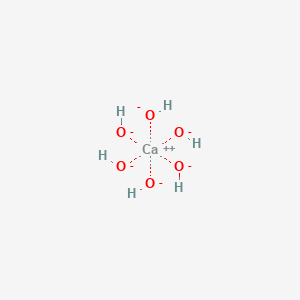
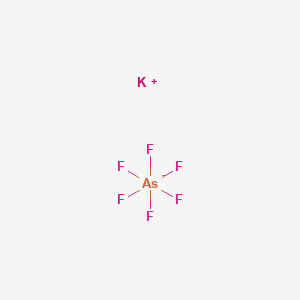
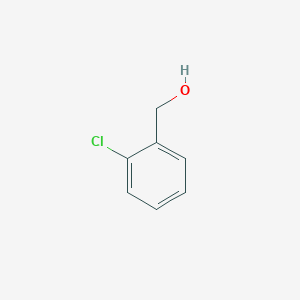
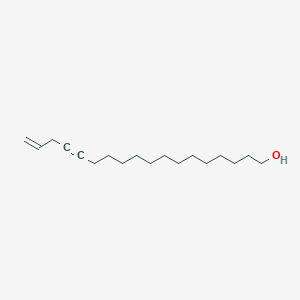
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
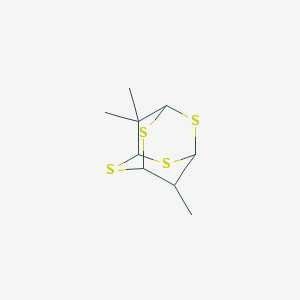
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
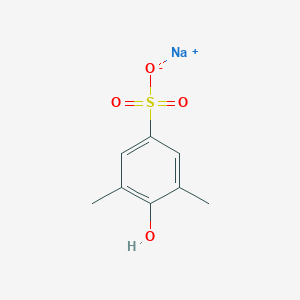
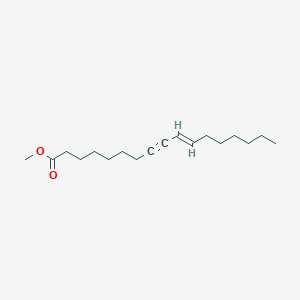
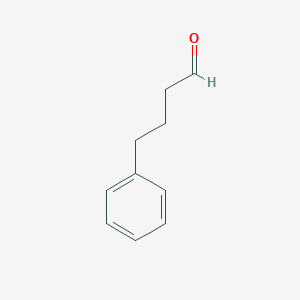
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
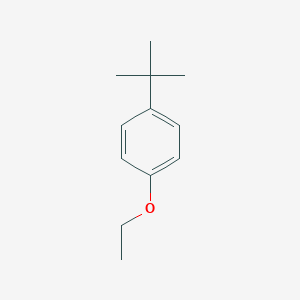
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)